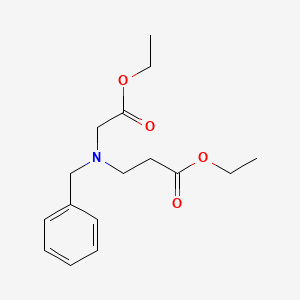







|
REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15]([O:19][CH2:20][CH3:21])(=[O:18])[CH:16]=[CH2:17]>C(Cl)Cl>[CH2:20]([O:19][C:15](=[O:18])[CH2:16][CH2:17][N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:21]
|


|
Name
|
|
|
Quantity
|
0.1295 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.142 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
|
Name
|
75L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were combined at room temperature under N2
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
An aliquot was removed
|
|
Type
|
CUSTOM
|
|
Details
|
The excess of the ethyl acrylate was removed under vacuum at 10 mmHg (60° C. water bath)
|
|
Type
|
CUSTOM
|
|
Details
|
The crude amber oil that resulted
|
|
Type
|
WASH
|
|
Details
|
eluted with the following gradient 0.5% by volume acetone in hexanes, 1% (1200 mL), 1.5% (1200 mL) and 2.5% (3600 mL)
|
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the desired product
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a colorless oil which
|
|
Type
|
CUSTOM
|
|
Details
|
was dried under high vacuum for 2 hours
|
|
Duration
|
2 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CCN(CC(=O)OCC)CC1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |